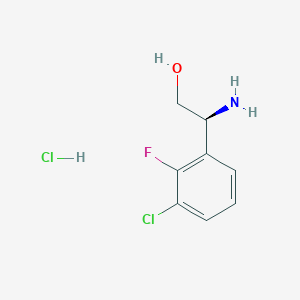![molecular formula C16H12ClN3OS B2793280 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392241-86-0](/img/structure/B2793280.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CTB belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
Target of Action
It has been synthesized and tested againstMycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the survival and replication of this bacterium.
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electrostatic interactions or hydrogen bonding , leading to inhibition of the target’s function.
Biochemical Pathways
Given its antitubercular activity , it is likely that it interferes with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis cell lines . This suggests that it could potentially be developed into a novel antitubercular agent.
Advantages and Limitations for Lab Experiments
CTB has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. CTB has been shown to exhibit high potency against various cancer cell lines and animal models of inflammation and neurodegeneration. Furthermore, CTB has low toxicity and is well-tolerated in animal models. However, CTB has some limitations, including its poor solubility in water and limited bioavailability. These limitations may affect its efficacy in vivo and require further optimization for clinical applications.
Future Directions
There are several future directions for the research on CTB, including its optimization for clinical applications, identification of its molecular targets, and elucidation of its mechanism of action. CTB has shown promising results in preclinical studies, but further optimization is required to improve its bioavailability and efficacy in vivo. Furthermore, the molecular targets of CTB and its mechanism of action need to be further elucidated to develop more targeted and effective therapeutic strategies. Additionally, the potential of CTB in combination therapies and its effects on the tumor microenvironment need to be further explored.
Synthesis Methods
The synthesis of CTB involves the reaction between 4-chlorobenzoyl chloride and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine. The resulting product is then subjected to a reaction with 4-methylbenzoyl chloride to obtain CTB. The chemical structure of CTB has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
CTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of CTB against various cancer cell lines, including breast, lung, and colon cancer. CTB has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In addition to its anti-cancer activity, CTB has also been shown to possess anti-inflammatory and neuroprotective properties. CTB has been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various animal models of inflammation. Furthermore, CTB has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLVNNSUFQXGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

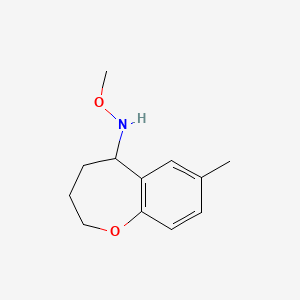
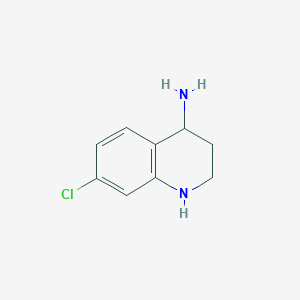
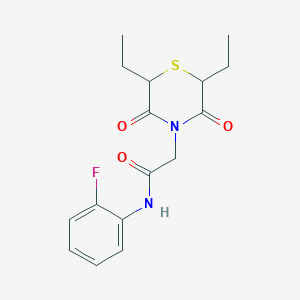
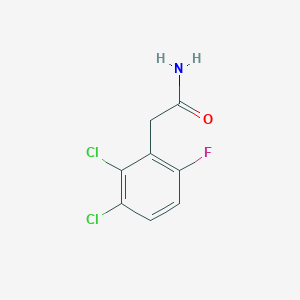
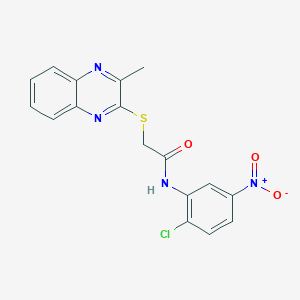
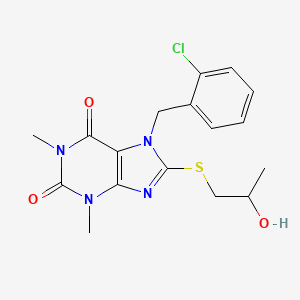
![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)
![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)

